4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide
Overview
Description
4-(4-Methoxyphenyl)-N-methylpiperazine-2-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further substituted with a carboxamide group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide typically involves the reaction of 4-methoxyphenylpiperazine with methyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process includes the preparation of intermediate compounds, followed by their conversion to the final product. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-N-methylpiperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-N-methylpiperazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-phenyl)-piperazine-2-carboxylic acid methylamide involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-N-methylpiperazine-2-carboxamide can be compared with other similar compounds such as:
4-(4-Methoxyphenyl)piperazine: Lacks the carboxamide group, which may result in different pharmacological properties.
N-Methylpiperazine-2-carboxamide: Lacks the methoxyphenyl group, which may affect its biological activity.
4-(4-Methoxyphenyl)-N-methylpiperidine-2-carboxamide: Contains a piperidine ring instead of a piperazine ring, leading to different chemical and biological properties.
Conclusion
4-(4-Methoxyphenyl)-N-methylpiperazine-2-carboxamide is a versatile compound with diverse applications in scientific research. Its unique chemical structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14-13(17)12-9-16(8-7-15-12)10-3-5-11(18-2)6-4-10/h3-6,12,15H,7-9H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNLUCLVIKZFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(CCN1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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